

The Solubility of 4-Octyne in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 4-Octyne

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Abstract

4-Octyne ($\text{CH}_3\text{CH}_2\text{CH}_2\text{C}\equiv\text{CCH}_2\text{CH}_2\text{CH}_3$), an internal alkyne, is a valuable building block in organic synthesis. Its utility in drug development and materials science necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of **4-octyne**, including its physicochemical properties, predicted solubility in a range of common organic solvents, and detailed experimental protocols for the quantitative determination of its solubility. While specific quantitative solubility data for **4-octyne** in many organic solvents is not readily available in published literature, this guide equips researchers with the theoretical framework and practical methodologies to determine these parameters in their own laboratory settings.

Introduction to 4-Octyne and its Solubility

4-Octyne is a symmetrical alkyne characterized by a carbon-carbon triple bond at the C4 position. This structural feature, along with its overall nonpolar nature, dictates its solubility behavior. The general principle of "like dissolves like" is paramount in predicting its solubility. As a nonpolar hydrocarbon, **4-octyne** is expected to be highly soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents.^{[1][2][3]} Its poor solubility in water has been quantified as 29.1 mg/L.^{[4][5]}

Physicochemical Properties of 4-Octyne:

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄	[2]
Molecular Weight	110.20 g/mol	
Appearance	Colorless liquid	[2]
Density	0.751 g/mL at 25 °C	
Boiling Point	131-132 °C	[6]
Melting Point	-103 °C	[5]
Water Solubility	29.1 mg/L	[4] [5]

Predicted Solubility of 4-Octyne in Organic Solvents

Based on the principle of "like dissolves like," the solubility of **4-octyne** in various organic solvents can be predicted. The following table summarizes the expected solubility behavior. It is important to note that these are qualitative predictions, and quantitative determination requires experimental validation.

Solvent	Solvent Type	Predicted Solubility of 4-Octyne	Rationale
Hexane	Nonpolar	Miscible	Both 4-octyne and hexane are nonpolar hydrocarbons, leading to strong van der Waals interactions and high mutual solubility.[1][3]
Toluene	Nonpolar (Aromatic)	Miscible	The nonpolar nature of both 4-octyne and toluene results in favorable interactions and miscibility.[1][3]
Diethyl Ether	Slightly Polar	Miscible	Diethyl ether's small dipole moment and significant nonpolar character allow for good solvation of the nonpolar 4-octyne molecule.
Acetone	Polar Aprotic	Soluble to Miscible	Acetone possesses a significant dipole moment, but its relatively small size and the presence of methyl groups allow for some interaction with the nonpolar alkyne. Complete miscibility may not be guaranteed at all proportions.

Ethanol	Polar Protic	Sparingly Soluble to Soluble	The polar hydroxyl group of ethanol prefers to interact with other polar molecules. The nonpolar hydrocarbon chain of 4-octyne will have limited favorable interactions, leading to lower solubility compared to nonpolar solvents.
Methanol	Polar Protic	Sparingly Soluble	As a highly polar protic solvent, methanol's strong hydrogen bonding network is not easily disrupted by the nonpolar 4-octyne molecule, resulting in low solubility.

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid solute in a liquid solvent.

Key Experimental Protocols

Objective: To determine the equilibrium concentration of **4-octyne** in a specific organic solvent at a controlled temperature.

Materials:

- **4-Octyne** (high purity)

- Selected organic solvent (analytical grade or higher)
- Sealed, temperature-controlled flasks or vials
- Thermostatic shaker bath or incubator
- Calibrated analytical balance
- Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
- Volumetric flasks and pipettes for standard preparation
- Syringe filters (chemically compatible with the solvent and solute)

Procedure:

- Preparation of Supersaturated Solution: An excess amount of **4-octyne** is added to a known volume of the organic solvent in a sealed flask. This ensures that the solvent becomes saturated with the solute, with an excess phase of **4-octyne** present.
- Equilibration: The sealed flask is placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation facilitates the mass transfer between the two liquid phases.
- Phase Separation: After equilibration, the agitation is stopped, and the flask is allowed to stand in the temperature-controlled bath for a period (e.g., 24 hours) to allow for complete phase separation.
- Sampling: A sample is carefully withdrawn from the solvent-rich phase using a syringe. It is crucial to avoid disturbing the interface and drawing any of the excess **4-octyne** phase.
- Filtration: The withdrawn sample is immediately filtered through a syringe filter that is compatible with the solvent to remove any microscopic droplets of the undissolved **4-octyne**.
- Dilution: The filtered saturated solution is accurately diluted with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

- Quantitative Analysis: The concentration of **4-octyne** in the diluted sample is determined using a pre-calibrated GC-FID or HPLC method.
- Data Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of **4-octyne** solubility.



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Figure 1: Experimental workflow for determining the solubility of **4-octyne**.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility can be visualized.

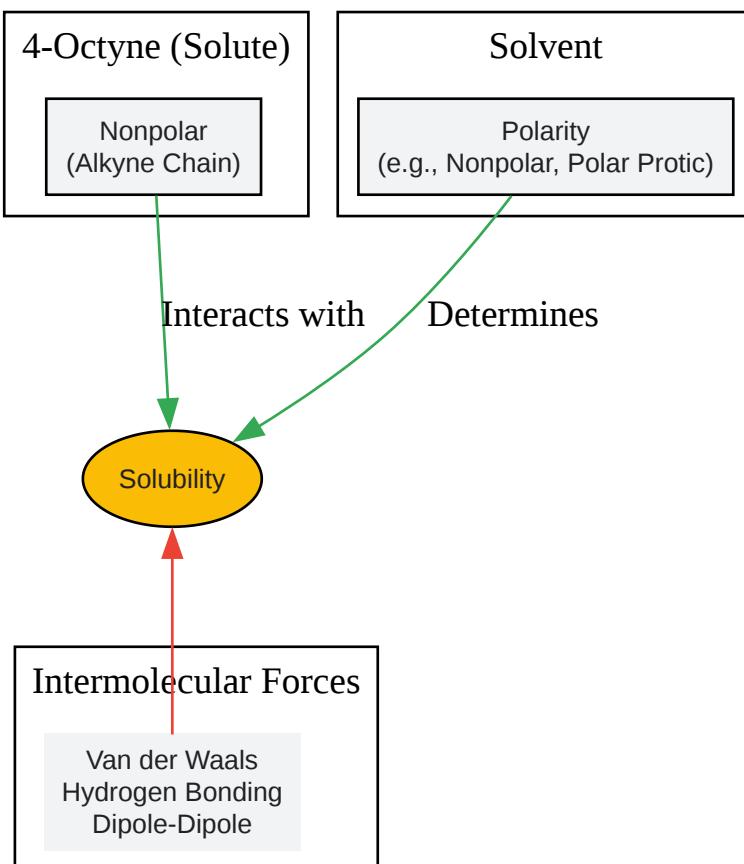
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Figure 2: Factors influencing the solubility of **4-octyne** in organic solvents.

Conclusion

This technical guide has provided a detailed overview of the solubility of **4-octyne** in organic solvents. While specific quantitative data is sparse, the provided theoretical framework and detailed experimental protocols empower researchers to determine these crucial parameters. A thorough understanding of **4-octyne**'s solubility is essential for its effective use in organic synthesis, drug development, and materials science, enabling optimization of reaction conditions, purification processes, and formulation strategies.

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